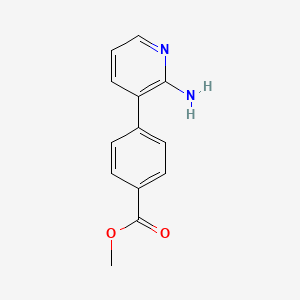
Methyl 4-(2-aminopyridin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-aminopyridin-3-yl)benzoate” is a chemical compound with the molecular formula C13H12N2O2 . It is a solid-powder at ambient temperature . The IUPAC name for this compound is methyl 4- (3-amino-2-pyridinyl)benzoate .
Physical and Chemical Properties Analysis
“this compound” is a solid-powder at ambient temperature . It has a molecular weight of 228.25 . The boiling point is reported to be between 135-137 degrees .Scientific Research Applications
Modification and Ligand Development
- Methyl 4-(2-aminopyridin-3-yl)benzoate has been modified to obtain multifaceted adenosine receptor ligands with antineuropathic activity. These modifications resulted in compounds with high to good human A1AR affinity and an inverse agonist profile. Some derivatives also showed mixed hA1AR inverse agonists/A2A and A2B AR antagonists properties, reducing oxaliplatin-induced neuropathic pain (Betti et al., 2019).
Coordination Chemistry and Structural Analysis
- Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including derivatives of this compound, have been synthesized and structurally investigated. These organic carboxylates are iminopyridines, and their coordination to metal centers affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).
Hydrogen-Bonded Structures
- The compound has been studied for its hydrogen-bonded structures. For example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, which has a similar structure, molecules are linked into complex sheets by a combination of hydrogen bonds. These structural analyses provide insight into the molecular interactions and stability of similar compounds (Portilla et al., 2007).
Synthesis and Complexation Studies
- Synthesis and complexation of tosylated 4-aminopyridine, a compound related to this compound, have been studied. These studies show how the complexation of derivatives can increase the biological and catalytic potential of the ligand in pharmaceutical and chemical industries (Orie et al., 2021).
Biological Activities
- This compound derivatives have been explored for their potential antimicrobial activity. Synthesis of novel compounds using this structure has shown significant activity against various bacteria and fungi, suggesting its utility in developing new antimicrobial agents (Shah, 2014).
Applications in Photopolymerization
- The compound has been utilized in the field of photopolymerization. Alkoxyamines bearing a chromophore group linked to aminoxyl function, similar to this compound, are used as photoiniferters in nitroxide-mediated photopolymerization, highlighting its application in material sciences (Guillaneuf et al., 2010).
Pharmacokinetics and Tissue Distribution
- Related compounds have been investigated for their pharmacokinetics and tissue distribution. These studies are crucial for understanding the potential therapeutic applications of this compound derivatives in drug development (Kim et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection .
Properties
IUPAC Name |
methyl 4-(2-aminopyridin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-6-4-9(5-7-10)11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKHJYWKBPPHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
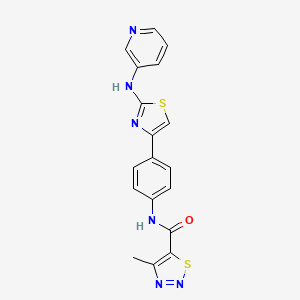
![6-[2-(2-Ethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2883926.png)
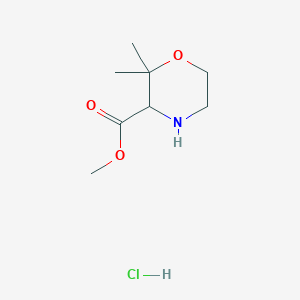
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)
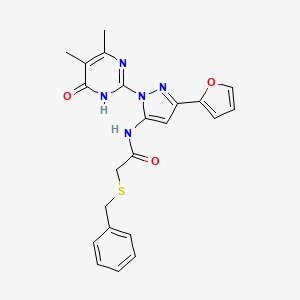
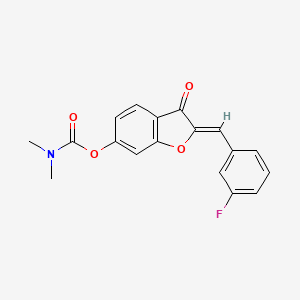
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B2883933.png)
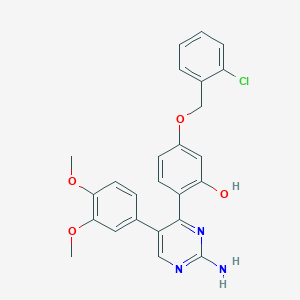
![methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate](/img/structure/B2883937.png)
![N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2883939.png)
![1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2883940.png)
![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)
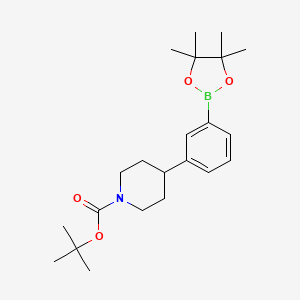
![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)
